

# Pioglitazone Hydrochloride: A Technical Guide to PPARy-Independent Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Pioglitazone Hydrochloride |           |
| Cat. No.:            | B1678392                   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Abstract

Pioglitazone hydrochloride, a member of the thiazolidinedione (TZD) class of drugs, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus (T2DM). Its primary, well-characterized mechanism of action is the potent and selective agonism of the peroxisome proliferator-activated receptor-gamma (PPARy), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitization. However, a growing body of evidence reveals that pioglitazone exerts a multitude of significant biological effects that are independent of PPARy activation. These off-target activities contribute to its therapeutic profile and are of considerable interest for drug development and repositioning strategies. This technical guide provides an in-depth exploration of the core PPARy-independent mechanisms of pioglitazone, focusing on its direct interactions with mitochondrial targets, its influence on key cellular signaling pathways, and its role in modulating distinct forms of regulated cell death. We present quantitative data from key studies, detailed experimental protocols for assessing these non-canonical effects, and visual diagrams of the underlying molecular pathways to offer a comprehensive resource for the scientific community.

# Core PPARy-Independent Target: Mitochondrial Pyruvate Carrier (MPC)



A primary and extensively studied PPARy-independent target of pioglitazone is the mitochondrial pyruvate carrier (MPC), a crucial transporter responsible for moving pyruvate from the cytosol into the mitochondrial matrix. This transport is the rate-limiting step connecting glycolysis to mitochondrial oxidative phosphorylation and the tricarboxylic acid (TCA) cycle. Pioglitazone has been identified as a direct inhibitor of the MPC complex.[1][2][3]

### **Mechanism of Action**

Pioglitazone, particularly its R-enantiomer, directly binds to and inhibits the MPC complex, which is composed of the MPC1 and MPC2 protein subunits.[1] This inhibition curtails the influx of pyruvate into the mitochondria, leading to several downstream metabolic consequences:

- Reduced Pyruvate Oxidation: Inhibition of the MPC complex directly limits the substrate available for the pyruvate dehydrogenase complex, thereby decreasing pyruvate-driven respiration and ATP synthesis.[2][4]
- Decreased Gluconeogenesis: By limiting mitochondrial pyruvate metabolism, pioglitazone can suppress hepatocellular glucose production (HGP), a key factor in its anti-diabetic effects.[2][4]
- Shift in Fuel Utilization: The reduced reliance on pyruvate can lead to an increased uptake and utilization of other energy sources, such as glucose via glycolysis in certain cell types.[5]

Importantly, these effects have been demonstrated to occur independently of PPARy, as confirmed by studies using PPARy antagonists or siRNA-mediated knockdown of MPC components, which did not abrogate the inhibitory action of pioglitazone on pyruvate metabolism.[4][6]

## Quantitative Data: MPC Inhibition by Pioglitazone

The following table summarizes key quantitative findings related to pioglitazone's effect on mitochondrial pyruvate metabolism.



| Parameter<br>Measured                               | Cell/System<br>Type                       | Pioglitazone<br>Concentration | Observed<br>Effect                          | Reference |
|-----------------------------------------------------|-------------------------------------------|-------------------------------|---------------------------------------------|-----------|
| Pyruvate-driven<br>ATP Synthesis                    | Isolated<br>Mitochondria<br>(Hepatocytes) | Dose-dependent                | Selective<br>inhibition                     | [2]       |
| [2- <sup>14</sup> C]-Pyruvate<br>Oxidation          | H4IIE<br>Hepatocytes                      | Dose-dependent                | Inhibition of oxidation                     | [2]       |
| Pyruvate-driven Oxygen Consumption                  | H4IIE<br>Hepatocytes                      | Dose-dependent                | Inhibition of O <sub>2</sub> consumption    | [2]       |
| Hepatocellular Glucose Production (HGP)             | H4IIE<br>Hepatocytes                      | Dose-dependent                | Suppression of glucose output               | [4]       |
| Plasma<br>Membrane<br>Glucose Uptake                | L6 Myotubes                               | 10 μΜ                         | Significant increase after 2-hour treatment | [5]       |
| AMP-activated protein kinase (AMPK) Phosphorylation | Human Patient<br>Myotubes                 | 10 μΜ                         | Increased<br>phosphorylation                | [5]       |

# Experimental Protocol: Mitochondrial Pyruvate Carrier (MPC) Activity Assay

This protocol details the measurement of MPC activity in isolated mitochondria using a radiolabeled substrate uptake method, a foundational technique for studying MPC inhibitors like pioglitazone.[7][8][9]

Objective: To quantify the rate of [14C]-pyruvate uptake into isolated mitochondria.

Materials:



- Mitochondria Isolation Buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4)
- Uptake Buffer (e.g., 120 mM KCl, 10 mM HEPES, 2 mM MgCl<sub>2</sub>, 1 mM EGTA, pH 7.2)
- [14C]-Pyruvate (radiolabeled)
- Unlabeled Pyruvate
- MPC Inhibitor (e.g., UK5099 as a positive control)
- Stop Solution (e.g., ice-cold Uptake Buffer containing a high concentration of an MPC inhibitor like UK5099 or α-cyanocinnamate)
- Scintillation fluid and vials
- Mitochondria isolated from cell culture or tissue.

#### Procedure:

- Mitochondria Isolation: Isolate mitochondria from the desired source (e.g., cultured cells, mouse liver) using differential centrifugation. Determine protein concentration using a standard method (e.g., BCA assay).
- Assay Preparation: Prepare assay tubes on ice. Add a standardized amount of isolated mitochondria (e.g., 50-100 μg protein) to each tube.
- Pre-incubation: Add Uptake Buffer containing the test compounds (e.g., pioglitazone at various concentrations, vehicle control, UK5099 control) to the mitochondria and pre-incubate for a defined period (e.g., 5-10 minutes) at the desired temperature (e.g., 25°C).
- Initiation of Uptake: Start the reaction by adding a mixture of [14C]-pyruvate and unlabeled pyruvate to achieve the desired final concentration and specific activity.
- Termination of Uptake: After a short, defined time (e.g., 30-60 seconds), terminate the transport by adding ice-cold Stop Solution. This rapidly quenches the uptake process.
- Separation: Immediately centrifuge the tubes at high speed (e.g., >12,000 x g) for 1-2 minutes at 4°C to pellet the mitochondria.



- Washing: Carefully aspirate the supernatant and wash the mitochondrial pellet with ice-cold
   Stop Solution to remove any non-transported radiolabel. Repeat centrifugation.
- Quantification: Resuspend the final mitochondrial pellet in water or a suitable solvent, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific uptake of pyruvate (e.g., in nmol/min/mg protein) after subtracting the non-specific binding (measured in the presence of a potent inhibitor like UK5099). Plot dose-response curves to determine IC50 values for pioglitazone.

## Visualization: Pioglitazone's Inhibition of MPC



Click to download full resolution via product page

Caption: Pioglitazone directly inhibits the Mitochondrial Pyruvate Carrier (MPC) complex.

# Modulation of AMP-Activated Protein Kinase (AMPK) Signaling

Pioglitazone activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation has been shown to occur through mechanisms that are independent of PPARy, contributing to the drug's beneficial metabolic effects in tissues like skeletal muscle and pancreatic  $\beta$ -cells.[10][11][12]



### **Mechanism of Action**

AMPK is activated when the cellular AMP:ATP ratio rises, signaling a low-energy state. Pioglitazone-induced activation of AMPK appears to be a consequence of its effects on mitochondrial function. By mildly inhibiting mitochondrial respiration (as described in Section 1.0), pioglitazone can alter the cellular energy charge, leading to AMPK phosphorylation and activation.[5] This activation is independent of PPARy, as demonstrated by experiments where the PPARy antagonist GW9662 failed to block pioglitazone-induced AMPK phosphorylation.[12]

Activated AMPK phosphorylates numerous downstream targets to restore energy balance, including:

- Inhibition of mTOR/p70S6K Signaling: In vascular smooth muscle cells (VSMCs), pioglitazone-activated AMPK inhibits the mTOR pathway, contributing to the suppression of cell proliferation.[10][11]
- Inhibition of ERK Signaling: Pioglitazone can also inhibit ERK1/2 phosphorylation in an AMPK-independent and PPARy-independent manner, further contributing to its antiproliferative effects.[11]
- Stabilization of Glutaminase-1 (GLS1): In pancreatic β-cells, AMPK activation by pioglitazone leads to the stabilization of GLS1, enhancing the glutathione (GSH) antioxidant system and protecting cells from high glucose-induced dysfunction.[12]

**Quantitative Data: AMPK-Related Signaling** 



| Parameter<br>Measured            | Cell/System<br>Type                | Pioglitazone<br>Concentration | Observed<br>Effect                                                | Reference |
|----------------------------------|------------------------------------|-------------------------------|-------------------------------------------------------------------|-----------|
| AMPK<br>Phosphorylation          | Human Aortic<br>VSMCs              | 30 μΜ                         | Sustained activation                                              | [11]      |
| ACC<br>Phosphorylation           | Human Skeletal<br>Muscle (in vivo) | 45 mg/day                     | 53% increase in phosphorylation                                   | [14]      |
| Raptor<br>Phosphorylation        | Human Aortic<br>VSMCs              | 30 μΜ                         | Induced phosphorylation, diminishing PDGF-induced mTOR activity   | [10]      |
| p70S6K and S6<br>Phosphorylation | Human Aortic<br>VSMCs              | 30 μΜ                         | Decreased phosphorylation                                         | [11]      |
| ERK1/2<br>Phosphorylation        | Human Aortic<br>VSMCs              | 30 μΜ                         | Inhibition of basal phosphorylation (AMPK- and PPARy-independent) | [11]      |
| Relative<br>GSH/GSSG<br>Ratio    | INS-1 Pancreatic<br>β-cells        | 10 μΜ                         | Significant increase under high glucose conditions                | [13]      |

## Experimental Protocol: Assessing PPARy-Independent AMPK Activation

Objective: To determine if pioglitazone activates AMPK independently of PPARy using a pharmacological inhibitor.

#### Materials:

• Cell culture medium and reagents



- INS-1 pancreatic β-cells (or other relevant cell line)
- Pioglitazone hydrochloride
- GW9662 (a selective PPARy antagonist)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC, anti-β-actin
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagents

#### Procedure:

- Cell Culture and Treatment: Culture INS-1 cells to ~80% confluency.
- Pre-treat one set of cells with GW9662 (e.g., 10 μM) for 1 hour to inhibit PPARy.
- Treat the cells with pioglitazone (e.g., 10 μM) for a specified time course (e.g., 30 min, 1h, 2h). Include vehicle-only and GW9662-only controls.
- Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- Western Blotting:
  - Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  - Incubate the membrane with primary antibodies against p-AMPK, total AMPK, p-ACC, and total ACC overnight at 4°C. Use β-actin as a loading control.



- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash again and detect the protein bands using a chemiluminescence substrate and an imaging system.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the
  phosphorylated protein levels to the total protein levels. Compare the levels of AMPK and
  ACC phosphorylation in cells treated with pioglitazone alone versus those pre-treated with
  GW9662. A lack of inhibition by GW9662 indicates a PPARy-independent mechanism.

Visualization: PPARy-Independent AMPK Activation Workflow





Click to download full resolution via product page

Caption: Experimental workflow to confirm the PPARy-independence of AMPK activation.



## Inhibition of Ferroptosis via CISD1 (mitoNEET) Stabilization

Ferroptosis is an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides. Pioglitazone has been identified as a potent inhibitor of ferroptosis, a mechanism that is distinct from its PPARy activity and is mediated through its interaction with the outer mitochondrial membrane protein CISD1 (also known as mitoNEET).[15][16]

### **Mechanism of Action**

CISD1 is an iron-sulfur [2Fe-2S] cluster-containing protein that regulates mitochondrial iron uptake and homeostasis. The stability of its Fe-S cluster is crucial for its function. Pioglitazone binds directly to CISD1, stabilizing its [2Fe-2S] cluster.[16][17] This stabilization has two key consequences that protect against ferroptosis:

- Inhibition of Mitochondrial Iron Uptake: By stabilizing CISD1, pioglitazone reduces the transport of iron into the mitochondrial matrix.[15][17] This limits the availability of labile iron that can participate in Fenton reactions, which generate highly reactive hydroxyl radicals.
- Prevention of Lipid Peroxidation: By decreasing mitochondrial iron levels and subsequent ROS production, pioglitazone prevents the iron-dependent peroxidation of polyunsaturated fatty acids in mitochondrial membranes, a central event in ferroptosis.[15]

This protective effect against ferroptosis has been observed in various contexts, including erastin-induced ferroptosis in cancer cells and radiation-induced tissue damage.[15]

Quantitative Data: Effects on Ferroptosis Markers



| Parameter<br>Measured                  | Cell/System<br>Type                        | Treatment/Con<br>dition                               | Observed<br>Effect                                                    | Reference |
|----------------------------------------|--------------------------------------------|-------------------------------------------------------|-----------------------------------------------------------------------|-----------|
| Mitochondrial<br>Iron Content          | GCN5L1 KO<br>cells                         | Pioglitazone<br>treatment                             | Significant reduction in mitochondrial and cellular iron levels       | [17]      |
| Mitochondrial<br>Lipid<br>Peroxidation | Human<br>Hepatocellular<br>Carcinoma Cells | Erastin +<br>Pioglitazone                             | Inhibition of erastin-induced lipid peroxidation                      | [15]      |
| Cell Viability<br>(Ferroptosis)        | Human<br>Hepatocellular<br>Carcinoma Cells | Erastin +<br>Pioglitazone                             | Protection against erastin- induced cell death                        | [15]      |
| Oxidative Stress<br>Markers (MDA)      | Mouse Testicular<br>Tissue                 | Ionizing<br>Radiation +<br>Pioglitazone (30<br>mg/kg) | Significant<br>reduction in<br>radiation-induced<br>MDA levels        |           |
| Antioxidant<br>Levels (GSH)            | Mouse Testicular<br>Tissue                 | Ionizing<br>Radiation +<br>Pioglitazone (30<br>mg/kg) | Significant<br>improvement in<br>radiation-<br>depleted GSH<br>levels |           |

# Experimental Protocol: Assessing Inhibition of Ferroptosis

This protocol describes a standard workflow to evaluate the ability of pioglitazone to protect cells from induced ferroptosis by measuring lipid peroxidation.[18][19]

Objective: To measure lipid reactive oxygen species (ROS) in cells undergoing ferroptosis and assess the protective effect of pioglitazone.

Materials:



- Hepatocellular carcinoma cells (e.g., HepG2)
- Erastin (ferroptosis inducer)
- Pioglitazone hydrochloride
- Ferrostatin-1 (positive control ferroptosis inhibitor)
- C11-BODIPY 581/591 fluorescent probe
- Flow cytometer or fluorescence microscope

#### Procedure:

- Cell Seeding and Treatment: Seed HepG2 cells in culture plates. Allow them to adhere overnight.
- Pre-treat cells with pioglitazone at various concentrations or with ferrostatin-1 (e.g., 1 μM) for 1-2 hours.
- Induce ferroptosis by adding erastin (e.g., 10 μM) to the appropriate wells. Maintain vehicleonly and pioglitazone-only controls. Incubate for a period sufficient to induce ferroptosis (e.g., 12-24 hours).
- Staining with C11-BODIPY 581/591:
  - $\circ~$  In the final 30-60 minutes of incubation, add C11-BODIPY 581/591 probe (e.g., 1-2  $\mu\text{M})$  to the culture medium of all wells.
  - This lipophilic dye incorporates into cellular membranes. In its native, reduced state, it fluoresces red. Upon oxidation by lipid ROS, its fluorescence shifts to green.
- Sample Preparation:
  - For flow cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer for analysis.



 For microscopy: Wash the cells with PBS and add fresh buffer or mount the coverslips for immediate imaging.

#### Data Acquisition:

- Flow Cytometry: Analyze the cells using a flow cytometer. Measure the green fluorescence (e.g., FITC channel) to quantify the oxidized probe, indicating lipid peroxidation.
- Fluorescence Microscopy: Capture images using appropriate filter sets for red and green fluorescence.

#### Data Analysis:

- Calculate the percentage of green-fluorescent cells or the mean fluorescence intensity in the green channel for each treatment group.
- Compare the erastin-treated group with the groups co-treated with pioglitazone. A
  significant reduction in green fluorescence in the pioglitazone co-treated groups indicates
  inhibition of lipid peroxidation and ferroptosis.

Visualization: Pioglitazone's Anti-Ferroptotic Pathway





Click to download full resolution via product page

Caption: Pioglitazone inhibits ferroptosis by stabilizing CISD1 (mitoNEET).

## Other Notable PPARy-Independent Effects



Beyond these core mechanisms, pioglitazone influences other pathways that are not solely dependent on PPARy activation.

## **Anti-Inflammatory Actions**

Pioglitazone exerts anti-inflammatory effects that may occur independently of PPARy. Studies have shown it can inhibit the nuclear factor kappa-B (NF-κB) pathway and downregulate the expression of the MCP-1 receptor CCR2 in monocytes, reducing inflammation in models of sepsis and arteriosclerosis.[20][21][22] Some of these effects might be mediated through partial activation of PPARα, showcasing the drug's cross-reactivity with other nuclear receptors.[23]

## **Effects on Sphingolipid Metabolism**

Sphingolipids are critical signaling molecules and structural components of cell membranes. Pioglitazone has been shown to alter the profile of certain ceramide and diacylglycerol species in the liver, which may contribute to its effects on improving insulin sensitivity and alleviating mitochondrial dysfunction in nonalcoholic steatohepatitis (NASH).[24] The precise, direct molecular targets within this pathway remain an area of active investigation.

Experimental Approach: Sphingolipid Metabolism Analysis Studying these effects requires advanced analytical techniques. A common method involves stable-isotope labeling coupled with liquid chromatography-mass spectrometry (LC-MS/MS).[25][26]

- Protocol: Cells or tissues are incubated with labeled precursors of the sphingolipid de novo synthesis pathway (e.g., [¹³C]-serine or [¹³C]-palmitate).
- After treatment with pioglitazone, lipids are extracted.
- LC-MS/MS is used to separate and quantify the labeled intermediates (e.g., ceramides, sphingosine) and final products, allowing for a direct measurement of metabolic flux through the pathway.[26][27]

## Cardiovascular and Neuroprotective Effects

Pioglitazone has demonstrated cardiovascular benefits, such as reducing the risk of recurrent stroke and myocardial infarction, that may not be fully explained by its glycemic control or PPARy-mediated actions.[28][29] These effects are likely a composite of its anti-inflammatory



actions, improvement of endothelial function, and direct metabolic modulation within the vessel wall.[10][11][28] Similarly, its ability to attenuate iron-induced oxidative injury and  $\alpha$ -synuclein aggregation in the brain suggests PPARy-independent neuroprotective mechanisms.[30]

### **Conclusion and Future Directions**

The pharmacological profile of **pioglitazone hydrochloride** is far more complex than that of a simple PPARy agonist. Its direct, PPARy-independent actions on fundamental cellular processes—including mitochondrial pyruvate transport, energy sensing via AMPK, and iron-dependent cell death—are critical to its overall mechanism and therapeutic efficacy. Understanding these off-target effects is paramount for:

- Explaining Clinical Outcomes: The diverse clinical effects of pioglitazone, including its specific cardiovascular risk profile, may be better understood by considering this polypharmacology.
- Drug Repurposing: The potent anti-ferroptotic and anti-inflammatory activities of pioglitazone suggest its potential application in conditions where these processes are pathogenic, such as ischemia-reperfusion injury, neurodegenerative diseases, and certain cancers.
- Future Drug Development: The molecular targets identified, such as the MPC complex and CISD1, represent novel nodes for the development of next-generation metabolic and cytoprotective drugs with improved specificity and safety profiles.

This guide provides a foundational resource for researchers aiming to explore the multifaceted, PPARy-independent biology of pioglitazone and to leverage these insights for future therapeutic innovation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Foundational & Exploratory





- 1. Two Faces of Pioglitazone: Sorting Out the Roles of its PPARy Binding Versus Mitochondrial Pyruvate Carrier Inhibition Is Not So Simple PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioglitazone inhibits mitochondrial pyruvate metabolism and glucose production in hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pioglitazone inhibits mitochondrial pyruvate metabolism and glucose production in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Pioglitazone Inhibits Mitochondrial Pyruvate Metabolism and Glucose Production in Hepatocytes [arpi.unipi.it]
- 7. Research Portal [iro.uiowa.edu]
- 8. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of mitochondrial pyruvate uptake by alternative pyruvate carrier complexes -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pioglitazone, a PPARy agonist, attenuates PDGF-induced vascular smooth muscle cell proliferation through AMPK-dependent and AMPK-independent inhibition of mTOR/p70S6K and ERK signaling PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pioglitazone, a PPARy agonist, attenuates PDGF-induced vascular smooth muscle cell proliferation through AMPK-dependent and AMPK-independent inhibition of mTOR/p70S6K and ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pioglitazone-induced AMPK-Glutaminase-1 prevents high glucose-induced pancreatic β-cell dysfunction by glutathione antioxidant system PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pioglitazone stimulates AMP-activated protein kinase signalling and increases the
  expression of genes involved in adiponectin signalling, mitochondrial function and fat
  oxidation in human skeletal muscle in vivo: a randomised trial PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 15. CISD1 inhibits ferroptosis by protection against mitochondrial lipid peroxidation PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pioglitazone Is a Mild Carrier-Dependent Uncoupler of Oxidative Phosphorylation and a Modulator of Mitochondrial Permeability Transition PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 18. Brief guide to detecting ferroptosis PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Characteristics and Biomarkers of Ferroptosis [frontiersin.org]
- 20. ahajournals.org [ahajournals.org]
- 21. Pioglitazone reduces inflammation through inhibition of nuclear factor kappa-B in polymicrobial sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 22. The role of pioglitazone in antioxidant, anti-inflammatory, and insulin sensitivity in a high fat-carbohydrate diet-induced rat model of insulin resistance PMC [pmc.ncbi.nlm.nih.gov]
- 23. The PPARγ Agonist Pioglitazone Represses Inflammation In A PPARα-Dependent Manner In Vitro and In Vivo In Mice PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Approaches for probing and evaluating mammalian sphingolipid metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 27. Sphingolipid Metabolism Analysis Service Creative Proteomics [creative-proteomics.com]
- 28. Pioglitazone and the secondary prevention of cardiovascular disease. A meta-analysis of randomized-controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 29. ahajournals.org [ahajournals.org]
- 30. Anti-inflammatory effects of pioglitazone on iron-induced oxidative injury in the nigrostriatal dopaminergic system PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pioglitazone Hydrochloride: A Technical Guide to PPARy-Independent Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678392#ppar-independent-effects-of-pioglitazone-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com